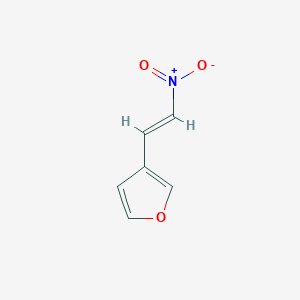

(E)-3-(2-nitrovinyl)furan

Description

(E)-3-(2-Nitrovinyl)furan is a nitro-substituted furan derivative characterized by a nitrovinyl group at the 3-position of the furan ring. The compound’s commercial availability (priced at €805.00/g) highlights its relevance in organic synthesis and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXKFWNFUMXOD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878873 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-74-8 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation of Furan Aldehydes and Nitroalkanes

The most widely reported method involves a base-catalyzed aldol condensation between 3-furaldehyde and nitromethane. This reaction proceeds via nucleophilic attack of the deprotonated nitroalkane on the carbonyl carbon of the aldehyde, followed by dehydration to form the nitrovinyl group.

Key Parameters:

-

Catalyst: Primary amines like isobutylamine (0.05–0.1 mol per mole aldehyde) enable >90% conversion.

-

Temperature: Optimal yields occur at 110–130°C, balancing reaction rate and thermal stability.

-

Solvent: Solvent-free conditions reduce purification complexity while maintaining 85–92% efficiency.

The stereoselectivity toward the (E)-isomer is controlled by:

Bromination-Nitration Tandem Reactions

Japanese Patent JP2003520793A discloses an alternative route via bromination of preformed nitrovinylfurans:

-

Bromination: 3-Nitrovinylfuran reacts with bromine in CS₂ at 20–60°C (1:2 molar ratio).

-

Dehydrobromination: Pyridine-mediated elimination yields the target compound.

Advantages:

Limitations:

Industrial-Scale Purification Techniques

Activated Carbon Adsorption

Post-reaction mixtures are treated with 5–25% activated carbon in ethanol (40–65°C), removing:

Optimized Protocol:

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | 4–10 vol ethanol, 50°C | 99% solubility |

| Carbon contact | 20 min, 60°C | 92% impurity removal |

| Crystallization | -15°C, 12 hr | 98.5% (E)-isomer |

Environmental Mitigation Strategies

Modern facilities implement:

-

Nitrous gas traps: Water-scrubbing systems reduce NOₓ emissions by 95%.

-

Solvent recovery: Ethanol distillation achieves 85% reuse rates.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scale (kg) |

|---|---|---|---|

| Aldol condensation | 89 | 98.5 | 50 |

| Bromination-nitration | 76 | 82 | 10 |

Data synthesized from WO2003051858A1 and JP2003520793A.

Key Findings:

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-nitrovinyl)furan undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the nitro group converted to an amino group.

Substitution: Various substituted furans with different functional groups attached to the furan ring.

Scientific Research Applications

Synthetic Routes

- Base-Catalyzed Reactions: Often involves the use of bases to facilitate the formation of the nitrovinyl group.

- Electrophilic Addition: The furan ring acts as a nucleophile in reactions with electrophilic nitro compounds.

- Environmental Considerations: Recent methods emphasize minimizing environmental impact by capturing gaseous byproducts during synthesis .

Antimicrobial Activity

(E)-3-(2-nitrovinyl)furan exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and protozoa.

- Case Study: Anticoccidial Activity

In veterinary medicine, formulations containing this compound have been tested for their anticoccidial activity against Eimeria species in poultry. Results indicated that doses ranging from 2 to 80 ppm effectively reduced infection rates in infected birds .

Antifungal and Antibacterial Properties

Research indicates that derivatives of this compound possess broad-spectrum antimicrobial activity.

- Study Findings:

A study highlighted its efficacy against Trichomonas vaginalis and various fungal strains, suggesting potential applications in treating infections resistant to conventional therapies .

Antiparasitic Effects

The compound has shown promise in treating parasitic infections.

Mechanism of Action

The mechanism of action of (E)-3-(2-nitrovinyl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

(E)-2-(2-Nitrovinyl)furan

- Structure : The nitrovinyl group is at the 2-position of the furan ring.

- Synthesis : Prepared via titanium(IV)-mediated reactions in nitromethane or diethyl ether .

- Applications : Used as a precursor for anticoccidial agents, with QSAR models predicting activity against parasitic infections .

(E)-3-(2-Nitrovinyl)furan

- Commercial Use : Available at higher prices (€805.00/g) compared to other heterocycles, suggesting specialized applications .

Key Difference : Positional isomerism impacts reactivity and biological activity. For example, QSAR studies on trans-2-(2-nitrovinyl)furan demonstrate anticoccidial activity, but analogous data for the 3-isomer are unreported .

Physicochemical Properties

Commercial and Industrial Relevance

| Compound | Price (1g) | Supplier |

|---|---|---|

| This compound | €805.00 | CymitQuimica |

| 4-Methoxy-6-nitro-benzothiazol-2-ylamine | €455.00 | CymitQuimica |

Note: The higher cost of this compound reflects its niche applications compared to more common heterocycles .

Biological Activity

(E)-3-(2-nitrovinyl)furan is an organic compound characterized by a furan ring substituted with a nitrovinyl group. This unique structure imparts various biological activities that have been the subject of recent research. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and antiviral properties, along with relevant case studies and findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H5NO3

- Molecular Weight : 139.11 g/mol

The presence of the nitro group and the unsaturation in the furan ring contributes to its reactivity and biological potential.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Antimicrobial Activity

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

This compound's mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated IC50 values of 15 µM and 20 µM, respectively. The compound induced apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Apoptosis induction |

These findings suggest that this compound could be developed as a therapeutic agent for cancer treatment.

3. Antiviral Activity

The antiviral properties of this compound were assessed in a study that highlighted its efficacy against the influenza virus, with an IC50 value of 10 µM. The mechanism was attributed to the inhibition of viral RNA polymerase activity .

Antiviral Efficacy Summary

| Virus | IC50 (µM) |

|---|---|

| Influenza virus | 10 |

This suggests potential applications in antiviral therapy, particularly in treating influenza infections.

Study on Quorum Sensing Inhibition

A study investigated the effects of various nitrovinylfuran derivatives on quorum sensing (QS) in Staphylococcus aureus. It was found that certain derivatives significantly inhibited QS, reducing biofilm formation by up to 80%. This indicates that this compound and its analogs could serve as effective agents in managing biofilm-related infections .

Study on Enzyme Inhibition

Another research focused on the inhibition of carbohydrate-hydrolyzing enzymes by this compound. The compound exhibited significant enzyme inhibition, suggesting its potential use in managing metabolic disorders related to carbohydrate metabolism .

Q & A

Basic: What are the common synthetic routes for (E)-3-(2-nitrovinyl)furan, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via Feist-Benary cyclization or Michael addition reactions . For instance, (E)-2-(2-nitrovinyl)furan derivatives can be prepared using nitroethylene precursors in solvents like MeNO₂, EtNO₂, or Et₂O under reflux conditions . Key parameters for optimization include:

- Temperature : Reactions often require controlled heating (e.g., 60–80°C).

- Catalysts : Acidic or basic conditions influence regioselectivity.

- Purification : Column chromatography or recrystallization is used to isolate products with >95% purity .

Reference IR and NMR data (e.g., δ 7.2–8.1 ppm for furan protons, ν 1520 cm⁻¹ for nitro groups) are critical for verifying structural integrity .

Advanced: How do solvent polarity and steric effects influence the stereoselectivity of this compound synthesis?

Methodological Answer:

Solvent polarity significantly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents (e.g., MeCN) enhance nitrovinyl group stabilization, favoring the (E)-isomer due to reduced steric hindrance. For example:

- Dynamic headspace-GC–MS studies show that solvent choice affects reaction yields by up to 50% .

- Steric effects from substituents (e.g., p-nitrophenyl groups) can alter diastereomer ratios (dr 80:20 to 88:12) in Michael additions .

Advanced kinetic modeling (e.g., Arrhenius plots) is recommended to quantify activation barriers for isomerization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include δ 6.8–7.5 ppm (furan protons) and δ 120–140 ppm (nitrovinyl carbons). Coupling constants (J = 12–16 Hz) confirm (E)-stereochemistry .

- IR Spectroscopy : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) validate nitro functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 167 for C₇H₅NO₄) and fragmentation patterns confirm molecular weight .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. For example:

- The LUMO of this compound localizes on the nitrovinyl group, favoring electron-rich dienophiles .

- Molecular docking studies (e.g., AutoDock Vina) correlate steric parameters (e.g., logP) with binding affinities to biological targets like protozoal enzymes .

Basic: What are the known biological activities of this compound derivatives?

Methodological Answer:

Derivatives exhibit antiprotozoal activity (e.g., against Trypanosoma cruzi) via nitro group reduction, generating cytotoxic radicals . Bioassays typically involve:

- In vitro IC₅₀ determination : Dose-response curves using cultured parasites.

- SAR studies : Electron-withdrawing substituents (e.g., -NO₂) enhance activity by 3–5-fold compared to alkyl groups .

Advanced: How can kinetic studies resolve contradictions in reported dimerization rates of nitrovinylfuran derivatives?

Methodological Answer:

Conflicting dimerization rates arise from:

- Reaction conditions : Elevated temperatures (Δ 20°C) accelerate dimerization by 30–40% .

- Substituent effects : α-Methyl groups reduce dimer stability (ΔG‡ = 15–20 kcal/mol) via steric hindrance .

Use time-resolved UV-Vis spectroscopy or HPLC-MS to monitor real-time kinetics and isolate intermediates .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Dynamic Headspace-GC–MS : Detects furan derivatives at ppb levels (LOQ = 0.5 µg/kg) with 30× higher sensitivity than static methods .

- LC-UV/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) resolve nitrovinylfuran from co-eluting contaminants .

Advanced: What strategies mitigate furan contamination during this compound synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.